2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide
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Overview
Description
2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide typically involves the reaction of 2-aminobenzothiazole with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Functionalized benzothiazole derivatives
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Agriculture: It is investigated for its pesticidal and herbicidal properties, contributing to the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-carboxamide: Another benzothiazole derivative with similar biological activities.
2-(Benzo[d]thiazol-2-yl)ethanamine:
Uniqueness
2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the acetamide moiety can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H17N3OS |
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Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-N-tert-butylacetamide |
InChI |
InChI=1S/C13H17N3OS/c1-13(2,3)16-11(17)8-14-12-15-9-6-4-5-7-10(9)18-12/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
HOANUWAOHFHJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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